molecular formula C11H14Cl3NO B12359610 1-(3,4-Dichlorophenyl)-2-(dimethylamino)propan-1-one,monohydrochloride

1-(3,4-Dichlorophenyl)-2-(dimethylamino)propan-1-one,monohydrochloride

Cat. No.: B12359610
M. Wt: 282.6 g/mol
InChI Key: YZLUDTMQXDYUBC-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-(dimethylamino)propan-1-one,monohydrochloride is a synthetic compound that belongs to the class of phenylpropanone derivatives. These compounds are often studied for their potential applications in various fields, including chemistry, biology, and medicine. The presence of dichlorophenyl and dimethylamino groups in its structure suggests that it may have unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-2-(dimethylamino)propan-1-one,monohydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and dimethylamine.

    Condensation Reaction: The aldehyde group of 3,4-dichlorobenzaldehyde reacts with dimethylamine in the presence of a reducing agent such as sodium borohydride to form the intermediate 1-(3,4-dichlorophenyl)-2-(dimethylamino)propan-1-ol.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the final product, 1-(3,4-Dichlorophenyl)-2-(dimethylamino)propan-1-one.

    Hydrochloride Formation: The free base is converted to its monohydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-2-(dimethylamino)propan-1-one,monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Substituted phenylpropanone derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-2-(dimethylamino)propan-1-one,monohydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, ion channels.

    Pathways Involved: The compound may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-2-(methylamino)propan-1-one: Similar structure but with a methylamino group instead of a dimethylamino group.

    1-(3,4-Dichlorophenyl)-2-(ethylamino)propan-1-one: Similar structure but with an ethylamino group instead of a dimethylamino group.

    1-(3,4-Dichlorophenyl)-2-(isopropylamino)propan-1-one: Similar structure but with an isopropylamino group instead of a dimethylamino group.

Uniqueness

1-(3,4-Dichlorophenyl)-2-(dimethylamino)propan-1-one,monohydrochloride is unique due to the presence of both dichlorophenyl and dimethylamino groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H14Cl3NO

Molecular Weight

282.6 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-2-(dimethylamino)propan-1-one;hydrochloride

InChI

InChI=1S/C11H13Cl2NO.ClH/c1-7(14(2)3)11(15)8-4-5-9(12)10(13)6-8;/h4-7H,1-3H3;1H

InChI Key

YZLUDTMQXDYUBC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)N(C)C.Cl

Origin of Product

United States

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